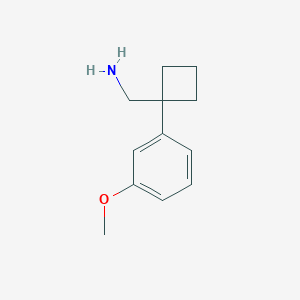

(1-(3-Methoxyphenyl)cyclobutyl)methanamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[1-(3-methoxyphenyl)cyclobutyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c1-14-11-5-2-4-10(8-11)12(9-13)6-3-7-12/h2,4-5,8H,3,6-7,9,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNUFPFSPWRRXFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2(CCC2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90651742 | |

| Record name | 1-[1-(3-Methoxyphenyl)cyclobutyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90651742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92902-95-9 | |

| Record name | 1-[1-(3-Methoxyphenyl)cyclobutyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90651742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (1-(3-Methoxyphenyl)cyclobutyl)methanamine

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Known and the Predicted

This technical guide provides a comprehensive overview of the chemical properties of (1-(3-Methoxyphenyl)cyclobutyl)methanamine. It is important to note that while this compound is commercially available, there is a notable absence of published experimental data in the peer-reviewed scientific literature. Consequently, this document serves as a scientifically grounded resource that combines established chemical principles with data from analogous structures to predict its physicochemical properties, spectroscopic signatures, and potential synthetic routes. This approach is designed to empower researchers and drug development professionals with a robust starting point for their investigations, while clearly delineating between established facts and scientifically informed predictions.

Nomenclature and Structural Elucidation

This compound is a primary amine featuring a cyclobutane ring substituted at the 1-position with both a 3-methoxyphenyl group and a methylamine group.

-

IUPAC Name: this compound

-

CAS Number: 92902-95-9

-

Molecular Formula: C₁₂H₁₇NO

-

Molecular Weight: 191.27 g/mol

-

Canonical SMILES: COC1=CC=CC(=C1)C2(CCC2)CN

Physicochemical Properties: A Blend of Knowns and Predictions

The physicochemical properties of a compound are critical determinants of its behavior in both chemical and biological systems. The following table summarizes the known and predicted properties of this compound.

| Property | Value | Source/Method |

| Molecular Weight | 191.27 g/mol | Calculated |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Predicted logP | 2.1 | Computed by XLogP3 3.0[1] |

| Predicted pKa (basic) | ~9.5 - 10.5 | Based on analogous primary amines |

| Solubility | Not available | Likely soluble in organic solvents like methanol, ethanol, and dichloromethane. Limited solubility in water is expected. |

Synthesis and Purification: A Proposed Pathway

While a specific, validated synthesis protocol for this compound is not publicly available, a plausible and efficient synthetic route can be devised based on established organometallic and reduction chemistries.

Proposed Synthesis Workflow

The proposed synthesis involves a two-step process starting from commercially available 3-bromoanisole and cyclobutanecarbonitrile.

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Proposed)

Causality Behind Experimental Choices: The choice of a Grignard reaction is based on its reliability in forming carbon-carbon bonds by attacking a nitrile. The subsequent reduction of the nitrile to a primary amine is a standard and high-yielding transformation, with lithium aluminum hydride (LAH) being a powerful and common reagent for this purpose.

Step 1: Synthesis of 1-(3-Methoxyphenyl)cyclobutanecarbonitrile

-

Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., argon or nitrogen) is used.

-

Grignard Reagent Formation: Magnesium turnings are placed in the flask with a small crystal of iodine to initiate the reaction. A solution of 3-bromoanisole in anhydrous tetrahydrofuran (THF) is added dropwise from the dropping funnel to the magnesium turnings. The reaction mixture is gently heated to maintain a steady reflux until the magnesium is consumed.

-

Nucleophilic Addition: The freshly prepared Grignard reagent is cooled to 0 °C. A solution of cyclobutanecarbonitrile in anhydrous THF is then added dropwise. The reaction is allowed to warm to room temperature and stirred overnight.

-

Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude nitrile intermediate.

Step 2: Reduction to this compound

-

Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under an inert atmosphere is used.

-

Reduction: A suspension of lithium aluminum hydride (LAH) in anhydrous THF is prepared in the flask and cooled to 0 °C. The crude 1-(3-methoxyphenyl)cyclobutanecarbonitrile, dissolved in anhydrous THF, is added dropwise. The reaction mixture is then stirred at room temperature or gently refluxed to ensure complete reduction.

-

Work-up (Fieser work-up): The reaction is carefully quenched by the sequential addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water. The resulting granular precipitate is filtered off, and the filtrate is concentrated under reduced pressure to yield the crude amine.

Purification Protocol

Self-Validating System: The purity of the final product is critical. The proposed purification by column chromatography includes the use of a tertiary amine modifier to prevent protonation of the product on the acidic silica gel, which would otherwise lead to peak tailing and poor separation. The success of the purification can be monitored by thin-layer chromatography (TLC).

-

Stationary Phase: Silica gel (230-400 mesh) is used as the stationary phase.

-

Mobile Phase: A gradient elution system of ethyl acetate in hexanes or dichloromethane in methanol is suitable. To improve the separation and recovery of the amine, the eluent should be modified with a small amount of a tertiary amine, such as triethylamine (0.1-1% v/v), to neutralize the acidic sites on the silica gel.[2][3]

-

Procedure: The crude product is dissolved in a minimal amount of the mobile phase and loaded onto the pre-equilibrated silica gel column. The fractions are collected and analyzed by TLC. Fractions containing the pure product are combined and the solvent is removed under reduced pressure.

Analytical Characterization: Predicted Spectroscopic Data

The following section details the predicted spectroscopic data for this compound, based on the analysis of its structural features and comparison with analogous compounds.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic, methoxy, cyclobutane, and aminomethyl protons.

-

Aromatic Protons (Ar-H): Signals in the range of δ 6.7-7.3 ppm. The substitution pattern on the phenyl ring will result in a complex multiplet.

-

Methoxy Protons (-OCH₃): A sharp singlet around δ 3.8 ppm.

-

Aminomethyl Protons (-CH₂NH₂): A singlet or a multiplet around δ 2.5-3.0 ppm. The hydrogens on carbons directly bonded to an amine typically appear in this region.[4][5][6]

-

Cyclobutane Protons (-CH₂-): A series of complex multiplets in the range of δ 1.6-2.5 ppm.

-

Amine Protons (-NH₂): A broad singlet that can appear over a wide range (δ 0.5-5.0 ppm) and may exchange with D₂O.[4][5][6]

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the carbon skeleton.

-

Aromatic Carbons: Signals in the range of δ 110-160 ppm. The carbon attached to the methoxy group will be the most downfield.

-

Methoxy Carbon (-OCH₃): A signal around δ 55 ppm.

-

Quaternary Cyclobutane Carbon (C-Ar): A signal in the range of δ 40-50 ppm.

-

Aminomethyl Carbon (-CH₂NH₂): A signal in the range of δ 40-50 ppm.

-

Cyclobutane Carbons (-CH₂-): Signals in the range of δ 15-35 ppm.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is expected to show characteristic absorption bands for the primary amine, aromatic ring, and ether functional groups.

-

N-H Stretch (Primary Amine): Two bands in the region of 3400-3250 cm⁻¹.[5][6][7][8]

-

C-H Stretch (Aromatic): Signals above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Signals below 3000 cm⁻¹.

-

N-H Bend (Primary Amine): A band in the region of 1650-1580 cm⁻¹.[7]

-

C=C Stretch (Aromatic): Bands in the region of 1600-1450 cm⁻¹.

-

C-O Stretch (Aryl Ether): A strong band in the region of 1250-1020 cm⁻¹.

-

C-N Stretch (Aliphatic Amine): A band in the region of 1250–1020 cm⁻¹.[7]

Mass Spectrometry (MS) (Predicted)

Electron ionization (EI) or electrospray ionization (ESI) mass spectrometry would be suitable for the analysis of this compound. The fragmentation pattern of protonated benzylamines under collision-induced dissociation typically involves the loss of ammonia.[9][10][11][12][13]

-

Molecular Ion (M⁺) or Protonated Molecule ([M+H]⁺): A peak corresponding to the molecular weight (191.27) or the protonated molecule (192.28).

-

Major Fragmentation Pathways:

-

Loss of the aminomethyl group (-CH₂NH₂) to form a stable benzylic carbocation.

-

Alpha-cleavage, which is characteristic of alkylamines, involving the breaking of the C-C bond nearest to the nitrogen atom.[6]

-

Fragmentation of the cyclobutane ring.

-

Potential Pharmacological Relevance and Future Directions

The structural motifs present in this compound, namely the methoxyphenyl and cyclobutylamine moieties, are found in various biologically active compounds.

-

Methoxyphenyl Derivatives: Compounds containing the methoxyphenyl group have been reported to exhibit a wide range of pharmacological activities, including antioxidant and anticancer properties.[14] For instance, N-(4-methoxyphenyl)pentanamide has shown anthelmintic activity with lower toxicity than the parent drug albendazole.[15] Other methoxyphenyl derivatives have been investigated as inhibitors of enzymes like myeloperoxidase, which is implicated in atherosclerosis.[16]

-

Cyclobutane in Drug Discovery: The cyclobutane ring is an attractive scaffold in medicinal chemistry as it introduces three-dimensionality and conformational rigidity, which can lead to improved potency and selectivity of drug candidates.[2]

The combination of these structural features in this compound makes it an interesting candidate for screening in various biological assays, particularly in the areas of neuropharmacology, oncology, and infectious diseases. Further research is warranted to synthesize and characterize this compound fully and to explore its potential therapeutic applications.

Safety and Handling

As with any chemical compound, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory.

-

Personal Protective Equipment (PPE): Wear safety goggles, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust or vapors. Avoid contact with skin and eyes. In case of contact, wash thoroughly with water.[17][18][19]

-

Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

This technical guide provides a detailed, albeit partially predictive, overview of the chemical properties of this compound. By leveraging established chemical principles and data from analogous compounds, we have outlined a plausible synthetic route, proposed purification protocols, and predicted its key analytical characteristics. This information is intended to serve as a valuable resource for researchers and drug development professionals, enabling them to embark on further investigation of this intriguing molecule with a solid scientific foundation. The validation of the predicted properties through experimental work will be a crucial next step in fully elucidating the chemical and biological profile of this compound.

References

- Flammang, R., et al. (2003). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. Journal of the American Society for Mass Spectrometry, 14(4), 339-350.

- Gapeev, A., & Chen, H. (2006). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. Journal of the American Society for Mass Spectrometry, 17(10), 1369-1382.

-

Gapeev, A., & Chen, H. (2006). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. Stevens Institute of Technology. Available at: [Link]

-

Flammang, R., et al. (2003). Fragmentation Mechanisms of Protonated Benzylamines. Electrospray Ionisation-Tandem Mass Spectrometry Study and ab Initio Molecular Orbital Calculations. ResearchGate. Available at: [Link]

-

Gapeev, A., & Chen, H. (2006). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. ResearchGate. Available at: [Link]

- Gedawy, E. M., et al. (2021). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. Molecules, 26(15), 4467.

-

University of Toronto. (n.d.). Column chromatography. Available at: [Link]

-

University of California, Los Angeles. (n.d.). IR: amines. Available at: [Link]

-

Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Available at: [Link]

-

University of Wisconsin-Madison. (n.d.). Amine infrared spectra. Available at: [Link]

-

OpenStax. (2023). 24.10 Spectroscopy of Amines. Organic Chemistry. Available at: [Link]

- de Oliveira, C. B., et al. (2022). N-(4-Methoxyphenyl)Pentanamide, a Simplified Derivative of Albendazole, Displays Anthelmintic Properties against the Nematode Toxocara canis. Antimicrobial Agents and Chemotherapy, 66(9), e0056122.

-

Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Available at: [Link]

- Pérez-Labrada, K., et al. (2024). Characterization of the Effect of N-(2-Methoxyphenyl)-1-methyl-1H-benzimidazol-2-amine, Compound 8, against Leishmania mexicana and Its In Vivo Leishmanicidal Activity. International Journal of Molecular Sciences, 25(1), 589.

-

Org Prep Daily. (2006). Purifying amines on silica. Available at: [Link]

- Bader, G. N., & Khan, M. S. Y. (2012). Anti-Inflammatory Activity of (2-Hydroxy-4-Methoxyphenyl) 2,3,4, 5-Tetrahydropyridazine-3-One,An Aroyl Propionic Acid Derivative. Journal of Pharmacy Research, 5(6), 3148-3150.

- Khan, K. M., et al. (2019). Methoxyphenol derivatives as reversible inhibitors of myeloperoxidase as potential antiatherosclerotic agents. Future Medicinal Chemistry, 11(23), 2995-3008.

-

PubChem. (n.d.). 1-(3-Methoxyphenyl)ethanamine. Available at: [Link]

-

NP-MRD. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, predicted). Available at: [Link]

-

PubChem. (n.d.). Cyclobutyl(3-methoxyphenyl)methanamine. Available at: [Link]

-

Max Planck Institute for Chemical Energy Conversion. (n.d.). Supporting Information. Available at: [Link]

-

ChemSynthesis. (n.d.). [1-(3-methoxyphenyl)cyclohexyl]methanamine. Available at: [Link]

-

University of Toronto. (n.d.). Supporting Information. Available at: [Link]

-

PubChem. (n.d.). Methoxyphenamine. Available at: [Link]

-

University of Strasbourg. (n.d.). Supporting Information. Available at: [Link]

-

PubChemLite. (n.d.). 1-[3-(methoxymethyl)cyclobutyl]methanamine hydrochloride. Available at: [Link]

-

nmrshiftdb2. (n.d.). open nmr database on the web. Available at: [Link]

-

Zhang, X., et al. (2025). Synthesis of polysubstituted cyclobutanes through a photoredox strain-release/[11][11]-rearrangement cascade. Nature Communications, 16(1), 1-10.

-

Chemspace. (n.d.). 1-{3-[3-(3-methoxyphenyl)propyl]cyclobutyl}methanamine. Available at: [Link]

-

Chemspace. (n.d.). 1-{3-[3-(3-chloro-4-methoxyphenyl)propyl]cyclobutyl}methanamine. Available at: [Link]

Sources

- 1. Cyclobutyl(3-methoxyphenyl)methanamine | C12H17NO | CID 64987025 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. orgprepdaily.wordpress.com [orgprepdaily.wordpress.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. Chemistry: Amine infrared spectra [openchemistryhelp.blogspot.com]

- 9. Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchwith.stevens.edu [researchwith.stevens.edu]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide | MDPI [mdpi.com]

- 15. N-(4-Methoxyphenyl)Pentanamide, a Simplified Derivative of Albendazole, Displays Anthelmintic Properties against the Nematode Toxocara canis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Methoxyphenol derivatives as reversible inhibitors of myeloperoxidase as potential antiatherosclerotic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. capotchem.cn [capotchem.cn]

- 18. fishersci.com [fishersci.com]

- 19. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to (1-(3-Methoxyphenyl)cyclobutyl)methanamine (CAS 92902-95-9)

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

(1-(3-Methoxyphenyl)cyclobutyl)methanamine is a primary amine featuring a unique combination of a methoxyphenyl group and a cyclobutane ring. This structure presents it as a valuable building block in medicinal chemistry and drug discovery, potentially offering novel conformational constraints and metabolic profiles. This guide provides a comprehensive technical overview of its chemical properties, detailed synthetic protocols, expected analytical characteristics, and a discussion of its potential applications in the development of new therapeutic agents. The information herein is synthesized from established chemical principles and data from structurally related analogs, providing a robust framework for researchers entering this area of chemical space.

Introduction and Chemical Profile

This compound, with CAS number 92902-95-9, is a carbocyclic compound with the molecular formula C₁₂H₁₇NO and a molecular weight of 191.27 g/mol .[1] The molecule's structure, featuring a 1,1-disubstituted cyclobutane ring, is of particular interest in modern medicinal chemistry. The cyclobutane scaffold imparts a degree of conformational rigidity that is distinct from more flexible acyclic or larger ring systems. This can be advantageous in drug design for optimizing ligand-receptor interactions. The 3-methoxyphenyl moiety is a common feature in many biologically active compounds, often involved in hydrophobic and electronic interactions with biological targets.

Table 1: Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 92902-95-9 | [1] |

| Molecular Formula | C₁₂H₁₇NO | [1] |

| Molecular Weight | 191.27 g/mol | [1] |

| IUPAC Name | This compound | |

| SMILES | COC1=CC=CC(=C1)C1(CCC1)CN | [2] |

| Appearance | Predicted: Colorless to pale yellow oil | |

| Storage | Sealed in dry, 2-8°C | [2] |

Synthetic Pathways and Methodologies

The most direct and industrially scalable synthesis of this compound involves the reduction of its nitrile precursor, 1-(3-methoxyphenyl)cyclobutanecarbonitrile (CAS 74205-15-5).[2][3] This precursor is commercially available, making the final amine product readily accessible. Two primary, high-yielding methods for this transformation are the use of a powerful hydride reducing agent like Lithium Aluminum Hydride (LiAlH₄) and catalytic hydrogenation.

Synthesis Workflow Overview

Caption: Synthetic routes to the target amine from its nitrile precursor.

Method A: Lithium Aluminum Hydride (LiAlH₄) Reduction

This method is a classic and highly effective way to reduce nitriles to primary amines. The mechanism involves the nucleophilic attack of hydride ions from LiAlH₄ on the electrophilic carbon of the nitrile group.[4][5]

Experimental Protocol:

-

Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and a nitrogen inlet is assembled. The entire apparatus is flame-dried under a stream of dry nitrogen.

-

Reagent Preparation: Anhydrous tetrahydrofuran (THF) is added to the flask, followed by the slow, portion-wise addition of Lithium Aluminum Hydride (LiAlH₄) (2.0 equivalents) at 0 °C (ice bath).

-

Substrate Addition: 1-(3-Methoxyphenyl)cyclobutanecarbonitrile (1.0 equivalent), dissolved in anhydrous THF, is added dropwise to the stirred suspension of LiAlH₄ at a rate that maintains the internal temperature below 10 °C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Quenching: The reaction is cautiously cooled to 0 °C and quenched by the sequential, dropwise addition of water (x mL), followed by 15% aqueous sodium hydroxide (x mL), and finally water again (3x mL), where x is the mass of LiAlH₄ used in grams. This procedure is known as the Fieser workup.

-

Isolation: The resulting granular precipitate (aluminum salts) is removed by filtration, and the filter cake is washed thoroughly with THF or diethyl ether. The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

-

Purification: The crude amine can be purified by vacuum distillation or column chromatography on silica gel.

Method B: Catalytic Hydrogenation with Raney Nickel

Catalytic hydrogenation offers a milder alternative to LiAlH₄ reduction and is often preferred in industrial settings due to safety and cost considerations. Raney Nickel is a common catalyst for this transformation.[6][7][8] The addition of ammonia can help to suppress the formation of secondary and tertiary amine byproducts.[7]

Experimental Protocol:

-

Setup: A pressure-resistant hydrogenation vessel (e.g., a Parr shaker) is charged with 1-(3-methoxyphenyl)cyclobutanecarbonitrile (1.0 equivalent) and a solvent such as ethanol or methanol, saturated with ammonia.

-

Catalyst Addition: A catalytic amount of Raney Nickel (typically 5-10% by weight, as a slurry in the solvent) is carefully added to the reaction mixture under an inert atmosphere.

-

Hydrogenation: The vessel is sealed, purged with nitrogen, and then pressurized with hydrogen gas (typically 50-100 psi). The mixture is then agitated at room temperature or with gentle heating (40-50 °C) for 12-24 hours.

-

Monitoring: The reaction progress is monitored by the cessation of hydrogen uptake.

-

Work-up: Upon completion, the reaction vessel is carefully depressurized and purged with nitrogen. The catalyst is removed by filtration through a pad of Celite. Caution: Raney Nickel is pyrophoric and should be kept wet and handled with care.

-

Isolation: The filtrate is concentrated under reduced pressure to remove the solvent. The residue is then taken up in a suitable organic solvent (e.g., ethyl acetate), washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude amine.

-

Purification: Further purification can be achieved by vacuum distillation or by converting the amine to its hydrochloride salt, which can be recrystallized.

Analytical Characterization (Expected Profile)

Table 2: Predicted Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR (CDCl₃, 400 MHz) | δ ~7.2-7.3 (t, 1H, Ar-H), δ ~6.7-6.9 (m, 3H, Ar-H), δ 3.8 (s, 3H, -OCH₃), δ 2.8-3.0 (s, 2H, -CH₂NH₂), δ 2.0-2.4 (m, 4H, cyclobutane-H), δ 1.8-2.0 (m, 2H, cyclobutane-H), δ 1.5 (br s, 2H, -NH₂) |

| ¹³C NMR (CDCl₃, 101 MHz) | δ ~160 (Ar-C-O), δ ~145-150 (Ar-C), δ ~129 (Ar-CH), δ ~120 (Ar-CH), δ ~115 (Ar-CH), δ ~112 (Ar-CH), δ 55.2 (-OCH₃), δ ~50 (-CH₂NH₂), δ ~45 (quaternary C), δ ~32 (cyclobutane-CH₂), δ ~18 (cyclobutane-CH₂) |

| FT-IR (neat) | 3300-3400 cm⁻¹ (N-H stretch, primary amine), 2850-3000 cm⁻¹ (C-H stretch), ~1600, 1480 cm⁻¹ (C=C stretch, aromatic), ~1250 cm⁻¹ (C-O stretch, aryl ether), ~1040 cm⁻¹ (C-N stretch) |

| Mass Spec. (EI) | M⁺ at m/z = 191. Expected fragments: m/z = 174 (M-NH₃), m/z = 162 (M-CH₂NH), m/z = 134, m/z = 121 |

Potential Applications in Drug Discovery

The structural motifs within this compound suggest its utility as a scaffold or intermediate in the synthesis of novel therapeutic agents. While no specific biological activity has been reported for this exact compound, its components are present in various known bioactive molecules.

Central Nervous System (CNS) Agents

The methoxyphenyl group is a common feature in many CNS-active compounds, including antidepressants, antipsychotics, and analgesics. The primary amine can serve as a key pharmacophoric feature for interacting with aminergic G-protein coupled receptors (GPCRs) or transporters. The cyclobutane ring provides a conformationally constrained linker that can be used to orient the pharmacophoric groups in a specific three-dimensional arrangement, potentially leading to enhanced selectivity and potency for targets such as serotonin, dopamine, or norepinephrine receptors.

Enzyme Inhibitors

The aminomethyl group can be further functionalized to generate derivatives that target the active sites of various enzymes. For instance, it could serve as a building block for the synthesis of novel protease or kinase inhibitors, where the cyclobutane scaffold would position the interacting moieties in a defined geometry.

Logical Relationship of Structural Features to Potential Activity

Caption: Relationship between molecular features and potential therapeutic applications.

Conclusion

This compound represents a readily accessible and synthetically versatile building block for drug discovery and development. Its unique combination of a conformationally restricted cyclobutane ring and a biologically relevant methoxyphenyl moiety makes it an attractive starting point for the design of novel CNS agents, enzyme inhibitors, and other therapeutic candidates. The synthetic protocols and predicted analytical data provided in this guide offer a solid foundation for researchers to incorporate this compound into their research programs, enabling the exploration of new chemical space and the potential discovery of next-generation therapeutics.

References

-

Chemistry LibreTexts. (2023). Conversion of nitriles to 1° amines using LiAlH4. Available at: [Link]

-

JoVE. (2026). Nitriles to Amines: LiAlH4 Reduction. Available at: [Link]

-

Organic Chemistry Portal. Amine synthesis by nitrile reduction. Available at: [Link]

-

Semantic Scholar. Raney Ni/KBH4: An Efficient and Mild System for the Reduction of Nitriles to Amines. Available at: [Link]

-

The Organic Synthesis Archive. Nitrile to Amine - Common Conditions. Available at: [Link]

-

Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Available at: [Link]

-

Chemistry Steps. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. Available at: [Link]

-

The Hive. (2002). Raney Nickel CTH Reduction of Nitro/Nitrile Groups. Available at: [Link]

- Haddenham, D., et al. (2009). Diisopropylaminoborane: A New, Selective Reducing Agent for the Reduction of Aliphatic and Aromatic Nitriles to the Corresponding Amines. J. Org. Chem., 74(5), 1964-1970.

- Ding, M., et al. (2022). Noncatalyzed Reduction of Nitriles to Primary Amines with Ammonia Borane. The Journal of Organic Chemistry, 87(24), 16230-16235.

- Li, G., & Gao, W. (2006). Raney Ni/KBH4: An efficient and mild system for the reduction of nitriles to amines. Synthesis, 2006(18), 3025-3027.

- Google Patents. (2000). Process for the catalytic hydrogenation of nitriles to amines in the presence of a catalyst of doped raney nickel type.

-

PubChem. Cyclobutyl(phenyl)methanamine. Available at: [Link]

-

PubChem. (1-Phenylcyclopentyl)methanamine. Available at: [Link]

Sources

- 1. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]

- 2. 74205-15-5|1-(3-Methoxyphenyl)cyclobutanecarbonitrile|BLD Pharm [bldpharm.com]

- 3. 1-(3-METHOXYPHENYL)CYCLOBUTANECARBONITRILE CAS#: 74205-15-5 [chemicalbook.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. quod.lib.umich.edu [quod.lib.umich.edu]

- 7. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

synthesis of (1-(3-Methoxyphenyl)cyclobutyl)methanamine

An In-depth Technical Guide to the Synthesis of (1-(3-Methoxyphenyl)cyclobutyl)methanamine

Introduction

Substituted cyclobutane motifs are of significant interest in modern medicinal chemistry. Their rigid, three-dimensional structure offers a compelling alternative to more traditional, flexible alkyl chains or flat aromatic rings, often serving as valuable bioisosteres that can improve metabolic stability, binding affinity, and pharmacokinetic properties.[1][2] The target molecule of this guide, this compound, is a prime example of such a scaffold, combining the cyclobutane core with an aminomethyl group for further functionalization and a methoxyphenyl moiety common in pharmacologically active compounds.

This guide provides a comprehensive overview of a robust and logical synthetic strategy for preparing this compound. The narrative is structured around a two-stage process: first, the construction of the core cyclobutane structure to form the key intermediate, 1-(3-methoxyphenyl)cyclobutanecarbonitrile; and second, the definitive reduction of the nitrile to the target primary amine. For each stage, we will not only detail the experimental protocols but also elucidate the underlying chemical principles and the rationale behind the selection of specific reagents and conditions, reflecting field-proven insights for successful execution.

Retrosynthetic Analysis

A logical approach to any synthesis begins with a retrosynthetic analysis. This process deconstructs the target molecule into progressively simpler precursors, revealing a clear and strategic pathway from commercially available starting materials. The primary disconnection strategy for this compound targets the aminomethyl group, identifying a functional group interconversion from a nitrile as the most direct route. The nitrile intermediate itself is then disconnected via a cyclization reaction.

Caption: Retrosynthetic pathway for the target amine.

Part I: Synthesis of the Key Intermediate: 1-(3-Methoxyphenyl)cyclobutanecarbonitrile

The cornerstone of this synthesis is the formation of the 1-aryl-1-cyanocyclobutane structure. While this intermediate, CAS 74205-15-5, is commercially available from various suppliers[3][4][5], its de novo synthesis is essential for cost-effective scaling and analog generation. The most direct and well-established method for this transformation is the double alkylation of an active methylene compound, in this case, 3-methoxyphenylacetonitrile, with a 1,3-dihalopropane.[6]

Causality and Mechanistic Insight

The success of this reaction hinges on the acidity of the α-proton of 3-methoxyphenylacetonitrile. The adjacent phenyl ring and electron-withdrawing nitrile group stabilize the resulting carbanion through resonance, lowering its pKa sufficiently for deprotonation by a strong, non-nucleophilic base. Sodium amide (NaNH₂) or sodium hydride (NaH) are excellent candidates. The mechanism proceeds in two sequential Sₙ2 steps:

-

First Alkylation: The base abstracts the α-proton to form a nucleophilic carbanion. This carbanion attacks one of the electrophilic carbons of 1,3-dibromopropane, displacing the first bromide leaving group.

-

Intramolecular Cyclization: A second equivalent of base abstracts the remaining, now less acidic, α-proton. The resulting nucleophile then undergoes an intramolecular Sₙ2 reaction, attacking the terminal carbon bearing the second bromine atom to close the four-membered ring. This step is kinetically favored due to the proximity of the reacting centers.

Experimental Protocol: Synthesis of 1-(3-Methoxyphenyl)cyclobutanecarbonitrile

Safety Note: This procedure involves strong bases and flammable solvents. It must be conducted in a fume hood under an inert atmosphere (Nitrogen or Argon) using anhydrous techniques.

-

Reactor Setup: Equip a three-neck, round-bottom flask (oven-dried) with a magnetic stirrer, a reflux condenser topped with an inert gas inlet, and a dropping funnel.

-

Reagent Charging: Under a positive pressure of nitrogen, charge the flask with sodium hydride (NaH, 60% dispersion in mineral oil, 2.2 equivalents). Wash the NaH with anhydrous hexane (2x) to remove the mineral oil, carefully decanting the hexane via cannula. Suspend the washed NaH in anhydrous Dimethylformamide (DMF).

-

Substrate Addition: Dissolve 3-methoxyphenylacetonitrile (1.0 equivalent) in anhydrous DMF and add it dropwise to the stirred NaH suspension at 0 °C (ice bath). Allow the mixture to stir for 30 minutes at this temperature after the addition is complete; evolution of hydrogen gas should be observed.

-

Alkylation: Add 1,3-dibromopropane (1.1 equivalents) dropwise via the dropping funnel, maintaining the temperature at 0 °C. After the addition, allow the reaction to warm slowly to room temperature and then heat to 60-70 °C.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS until the starting material is consumed (typically 4-6 hours).

-

Workup and Isolation:

-

Cool the reaction mixture to 0 °C and cautiously quench by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Transfer the mixture to a separatory funnel and dilute with water and diethyl ether.

-

Separate the layers. Extract the aqueous layer with diethyl ether (3x).

-

Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).

-

Filter the drying agent and concentrate the solvent in vacuo to yield the crude product.

-

-

Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to afford 1-(3-methoxyphenyl)cyclobutanecarbonitrile as a pure oil or solid.

Data Presentation: Reagent Table for Part I

| Reagent | Molar Eq. | MW ( g/mol ) | Amount (mmol) | Mass/Volume |

| 3-Methoxyphenylacetonitrile | 1.0 | 147.18 | 50 | 7.36 g |

| Sodium Hydride (60%) | 2.2 | 40.00 | 110 | 4.40 g |

| 1,3-Dibromopropane | 1.1 | 201.86 | 55 | 11.10 g (5.7 mL) |

| Anhydrous DMF | - | - | - | ~200 mL |

Part II: Reduction to this compound

The conversion of the nitrile to the primary amine is the final and critical step. This transformation can be achieved through several reliable methods, with catalytic hydrogenation and chemical reduction by lithium aluminum hydride (LiAlH₄) being the most prevalent in both industrial and laboratory settings.[7][8] The choice between them often depends on available equipment, scale, and safety considerations.

Caption: Overall synthetic workflow.

Method A: Catalytic Hydrogenation

This approach is highly efficient, atom-economical, and environmentally benign. The primary challenge in nitrile hydrogenation is controlling selectivity to prevent the formation of secondary and tertiary amine byproducts, which arise from the reaction of the intermediate imine with the product primary amine.[7][8]

Expertise & Causality: The selectivity for the primary amine can be significantly enhanced by specific catalyst choice and reaction conditions. Raney® Nickel is a cost-effective and highly active catalyst for this purpose.[9][10] Conducting the reaction in an alcoholic solvent (e.g., ethanol or methanol) saturated with ammonia is a key strategy. The ammonia competes with the product amine for reaction with the intermediate imine, shifting the equilibrium away from byproduct formation. High hydrogen pressure also favors the direct reduction pathway.

Safety Note: Raney® Nickel is pyrophoric when dry and must be handled as a slurry under solvent at all times. Hydrogenation should be performed in a dedicated high-pressure reactor (e.g., a Parr apparatus) behind a safety shield.

-

Reactor Charging: To a high-pressure reactor vessel, add 1-(3-methoxyphenyl)cyclobutanecarbonitrile (1.0 equivalent) dissolved in methanol saturated with ammonia.

-

Catalyst Addition: Carefully add Raney® Nickel (approx. 10-20% by weight of the nitrile, as a slurry in water or ethanol).

-

Reaction Execution: Seal the reactor. Purge the headspace with nitrogen (3x) and then with hydrogen (3x). Pressurize the reactor with hydrogen to the desired pressure (e.g., 100 psi / ~7 bar).

-

Heating and Agitation: Begin vigorous agitation and heat the reactor to 40-50 °C.

-

Reaction Monitoring: Monitor the reaction by observing the cessation of hydrogen uptake from the ballast tank.

-

Workup and Isolation:

-

Cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with nitrogen.

-

Open the reactor and carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Crucially, do not allow the Celite® pad containing the catalyst to dry out. Keep it wet with solvent and dispose of it according to safety protocols for pyrophoric materials.

-

Concentrate the filtrate in vacuo to remove the solvent.

-

The resulting crude amine can be purified by distillation under high vacuum or by crystallization after salt formation (e.g., with HCl).

-

Method B: Chemical Reduction with Lithium Aluminum Hydride (LiAlH₄)

LiAlH₄ is an exceptionally powerful reducing agent and provides a reliable, high-yielding method for the complete reduction of nitriles to primary amines on a laboratory scale.[7]

Expertise & Causality: The reaction proceeds via the nucleophilic addition of hydride (H⁻) from the AlH₄⁻ complex to the electrophilic carbon of the nitrile. This occurs twice, leading to a nitrogen-aluminum complex. The key to a successful and safe reaction is maintaining strictly anhydrous conditions, as LiAlH₄ reacts violently with water, and ensuring a controlled workup to quench excess reagent and hydrolyze the intermediate complex to liberate the amine.

Caption: Simplified mechanism of nitrile reduction.

Safety Note: LiAlH₄ is a highly reactive, water-sensitive solid. All glassware must be thoroughly oven-dried, and the reaction must be run under a dry, inert atmosphere.

-

Reactor Setup: Equip an oven-dried, three-neck, round-bottom flask with a magnetic stirrer, an inert gas inlet, and a dropping funnel.

-

Reagent Preparation: Suspend lithium aluminum hydride (1.5 equivalents) in anhydrous diethyl ether or tetrahydrofuran (THF) under a nitrogen atmosphere and cool the slurry to 0 °C in an ice bath.

-

Substrate Addition: Dissolve 1-(3-methoxyphenyl)cyclobutanecarbonitrile (1.0 equivalent) in anhydrous ether or THF and add it dropwise to the stirred LiAlH₄ slurry at a rate that maintains the internal temperature below 10 °C.

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature, then gently reflux for 2-4 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.

-

Workup (Fieser Method):

-

Cool the reaction mixture back down to 0 °C in an ice bath.

-

EXTREME CAUTION: Quench the reaction by the very slow, sequential, dropwise addition of:

-

'X' mL of water (where 'X' is the mass in grams of LiAlH₄ used).

-

'X' mL of 15% aqueous sodium hydroxide (NaOH) solution.

-

'3X' mL of water.

-

-

This procedure should produce a granular, white precipitate of aluminum salts that is easily filtered.

-

-

Isolation: Stir the resulting slurry at room temperature for 1 hour. Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with ether or THF.

-

Purification: Dry the combined filtrate over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the target amine, this compound. The product is often of sufficient purity for subsequent use, but can be further purified by vacuum distillation if necessary.

Data Presentation: Comparison of Reduction Methods

| Parameter | Method A: Catalytic Hydrogenation | Method B: Chemical Reduction |

| Primary Reagent | H₂ gas, Raney® Nickel | Lithium Aluminum Hydride (LiAlH₄) |

| Solvent | Methanol/Ammonia | Anhydrous Diethyl Ether or THF |

| Temperature | 40-50 °C | 0 °C to Reflux (~35-66 °C) |

| Pressure | High Pressure (~100 psi) | Atmospheric Pressure |

| Typical Yield | Good to Excellent (75-95%) | Excellent (>90%) |

| Key Advantage | Scalable, "Green" Chemistry | High Yield, Standard Lab Equipment |

| Key Challenge | Selectivity, Specialized Equipment | Strict Anhydrous Conditions, Safety |

References

-

Nitrile Reduction - Wikipedia. Wikipedia. [Link]

-

Hydrogenation of nitriles to primary amines over a highly dispersed Ni/SiC catalyst without ammonia addition. New Journal of Chemistry (RSC Publishing). [Link]

-

Hydrogenation of nitrile to primary amine with carbon-coated Ni/NiO@C catalyst under mild conditions. ChemRxiv. [Link]

-

Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines. Periodica Polytechnica Chemical Engineering. [Link]

-

Selective Hydrogenation of Nitriles to Primary Amines Catalyzed by a Polysilane/SiO2‐Supported Palladium Catalyst under Continuous‐Flow Conditions. PMC - NIH. [Link]

-

Selective P450BM3 Hydroxylation of Cyclobutylamine and Bicyclo[1.1.1]pentylamine Derivatives: Underpinning Synthetic Chemistry for Drug Discovery. Journal of the American Chemical Society. [Link]

-

Selective P450BM3 Hydroxylation of Cyclobutylamine and Bicyclo[1.1.1]pentylamine Derivatives: Underpinning Synthetic Chemistry for Drug Discovery. PMC - PubMed Central. [Link]

-

Studies toward the stereocontrolled synthesis of cyclobutane derivatives. ScholarWorks. [Link]

- Synthesis method of cyclobutylamine compound.

-

Synthesis of cyclobutyl amine 8. ResearchGate. [Link]

-

1,1-Cyclobutanedicarboxylic acid. Organic Syntheses. [Link]

Sources

- 1. Selective P450BM3 Hydroxylation of Cyclobutylamine and Bicyclo[1.1.1]pentylamine Derivatives: Underpinning Synthetic Chemistry for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 74205-15-5|1-(3-Methoxyphenyl)cyclobutanecarbonitrile|BLD Pharm [bldpharm.com]

- 4. 1-(3-METHOXYPHENYL)CYCLOBUTANECARBONITRILE [74205-15-5] | King-Pharm [king-pharm.com]

- 5. 1-(3-Methoxyphenyl)cyclobutanecarbonitrile AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Nitrile reduction - Wikipedia [en.wikipedia.org]

- 8. pp.bme.hu [pp.bme.hu]

- 9. Hydrogenation of nitriles to primary amines over a highly dispersed Ni/SiC catalyst without ammonia addition - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. chemrxiv.org [chemrxiv.org]

(1-(3-Methoxyphenyl)cyclobutyl)methanamine mechanism of action

An In-Depth Technical Guide to the Presumed Mechanism of Action of (1-(3-Methoxyphenyl)cyclobutyl)methanamine

For Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Uncharted

In the landscape of novel psychoactive substances and research chemicals, it is not uncommon to encounter compounds with limited to no formal pharmacological data. This compound is one such entity. This guide, therefore, deviates from a conventional monograph. In the absence of direct empirical studies on this specific molecule, we will employ a robust, scientifically-grounded approach rooted in structure-activity relationships (SAR). By meticulously analyzing its structural congeners, primarily the well-characterized arylcyclohexylamines like 3-MeO-PCP and 3-MeO-PCMo, we can construct a compelling and, most importantly, a testable hypothesis regarding its mechanism of action. This document is designed not as a final word, but as a strategic starting point for rigorous scientific investigation.

Structural Analysis and Analog-Based Inferences

This compound is an arylcycloalkylamine. Its core structure consists of a cyclobutyl ring substituted at the 1-position with both a 3-methoxyphenyl group and a methanamine group. This chemical architecture places it in the vicinity of dissociative anesthetics like phencyclidine (PCP) and ketamine.

The most pertinent analogs for our analysis are those sharing the 3-methoxyphenyl moiety, which has been shown to be a key determinant of activity in related compounds. Specifically, we will draw comparisons with 3-MeO-PCP (1-[1-(3-methoxyphenyl)cyclohexyl]-piperidine) and 3-MeO-PCMo (4-[1-(3-methoxyphenyl)cyclohexyl]morpholine).

Key Structural Differences and Their Potential Implications:

-

Cycloalkyl Ring: The target compound possesses a cyclobutyl ring, whereas 3-MeO-PCP and 3-MeO-PCMo have a larger cyclohexyl ring. Ring size can influence the spatial orientation of the aryl and amine groups, which is critical for receptor binding. This variation may alter binding affinity and selectivity.

-

Amine Group: The presence of a primary amine (methanamine) is a significant departure from the tertiary amines incorporated into piperidine (in 3-MeO-PCP) or morpholine (in 3-MeO-PCMo) rings. Primary amines are generally more polar and can engage in different hydrogen bonding interactions with receptor pockets, potentially affecting potency and efficacy. Studies on arylcyclohexylamines have shown that N-alkyl substitutions can decrease potency.[1]

Hypothesized Primary Mechanism of Action: NMDA Receptor Antagonism

The hallmark of arylcyclohexylamines like PCP and ketamine is their action as uncompetitive antagonists at the N-methyl-D-aspartate (NMDA) receptor.[2][3] They bind to a site within the receptor's ion channel (often referred to as the PCP site), physically blocking the influx of calcium ions.[4][5] This action disrupts glutamatergic neurotransmission, which is fundamental to synaptic plasticity, learning, and memory.[5][6] The resulting subjective effects are characterized by dissociation, analgesia, and at higher doses, anesthesia.[3][7]

Given the strong structural resemblance, it is highly probable that This compound acts as an NMDA receptor antagonist.

The 3-methoxy substitution on the phenyl ring is known to confer high affinity for the NMDA receptor, often greater than PCP itself.[8] However, the combination of a smaller cyclobutyl ring and a primary amine makes it difficult to predict the precise potency without experimental data. It is plausible that these modifications could lead to a lower affinity compared to its cyclohexyl-piperidine analog, 3-MeO-PCP.

Visualizing the Primary Target: The NMDA Receptor Signaling Pathway

Caption: Hypothesized polypharmacology of the target compound.

A Framework for Empirical Validation: Experimental Protocols

The following protocols outline a logical progression to empirically determine the mechanism of action of this compound. This framework is designed to be a self-validating system, where each step builds upon the last to create a comprehensive pharmacological profile.

Experiment 1: Receptor Binding Affinity Profile

Objective: To determine the binding affinity (Ki) of the test compound at the hypothesized primary and secondary targets.

Methodology: Radioligand Binding Assays [9][10]

-

Preparation of Membranes: Prepare crude membrane homogenates from rat brain tissue (e.g., forebrain or cortex) or from cell lines expressing the specific human recombinant receptors (e.g., HEK293 cells expressing NMDA or sigma-1 receptors).

-

Assay Setup: For each target, set up a competitive binding assay in a 96-well plate format. Each well will contain:

-

Incubation: Incubate the plates to allow the binding to reach equilibrium. Incubation time and temperature will be specific to each radioligand/receptor pair.

-

Harvesting: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., using a cell harvester). This separates the bound radioligand from the free radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression to fit the data to a one-site competition model and calculate the IC₅₀ (the concentration of the compound that inhibits 50% of specific radioligand binding). Convert the IC₅₀ to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Data Summary Table:

| Target | Radioligand | Analog: 3-MeO-PCP Ki (nM) [8] | This compound Ki (nM) |

| NMDA Receptor (PCP Site) | [³H]MK-801 | 20 | To be determined |

| Sigma-1 Receptor | -Pentazocine | 42 | To be determined |

| Serotonin Transporter (SERT) | [³H]Citalopram | 216 | To be determined |

Experiment 2: In Vitro Functional Activity

Objective: To determine if the compound acts as an antagonist at the NMDA receptor and to assess its functional activity at any secondary targets identified in Experiment 1.

Methodology: Calcium Flux Assay for NMDA Receptor Function [13][14]

-

Cell Culture: Culture a suitable cell line (e.g., HEK293) stably or transiently expressing the relevant NMDA receptor subunits (e.g., GluN1/GluN2A).

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent indicator dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Assay Protocol:

-

Acquire a baseline fluorescence reading using a fluorescence plate reader.

-

Pre-incubate the cells with varying concentrations of the test compound.

-

Stimulate the cells with NMDA receptor co-agonists (e.g., 100 µM glutamate and 10 µM glycine).

-

Record the change in fluorescence, which corresponds to the influx of calcium through the activated NMDA receptor channels.

-

-

Data Analysis: Plot the agonist-stimulated calcium response as a function of the test compound concentration. For an antagonist, you would expect to see a concentration-dependent decrease in the calcium signal. Calculate the IC₅₀ for the functional inhibition.

Experiment 3: Behavioral Pharmacology

Objective: To determine if the compound produces behavioral effects consistent with a dissociative anesthetic in an in vivo model.

Methodology: Prepulse Inhibition (PPI) and Locomotor Activity in Rodents [15]

-

Animal Model: Use adult male Sprague-Dawley rats.

-

Prepulse Inhibition (PPI) of Acoustic Startle:

-

Place a rat in a startle chamber.

-

Administer the test compound or vehicle control.

-

Present a series of acoustic stimuli: a loud startling pulse alone, or the pulse preceded by a weaker, non-startling prepulse.

-

Measure the startle response (whole-body flinch).

-

Rationale: Dissociative anesthetics like PCP and ketamine characteristically disrupt PPI, meaning the prepulse fails to inhibit the startle response. This is a robust model of sensorimotor gating deficits relevant to psychosis.

-

-

Locomotor Activity:

-

Place a rat in an open-field arena equipped with infrared beams to track movement.

-

Administer the test compound or vehicle.

-

Record locomotor activity (e.g., distance traveled, rearing behavior) over a set period.

-

Rationale: Dissociative anesthetics typically induce hyperlocomotion at certain doses.

-

-

Data Analysis: Analyze the PPI and locomotor data using appropriate statistical methods (e.g., ANOVA) to compare the effects of the test compound to the vehicle control.

Visualizing the Proposed Experimental Workflow

Caption: A logical workflow for the pharmacological evaluation.

Conclusion and Future Directions

This guide posits that this compound is a dissociative compound whose mechanism of action is primarily driven by uncompetitive antagonism of the NMDA receptor . It is further hypothesized to possess a polypharmacological profile with secondary activity at the sigma-1 receptor and the serotonin transporter . The structural modifications—a cyclobutyl ring and a primary amine—are likely to modulate its potency and selectivity relative to known arylcyclohexylamine analogs.

The true pharmacological identity of this compound remains to be defined by empirical data. The experimental framework provided herein offers a clear and robust path for its elucidation. Successful characterization will not only illuminate the properties of this specific molecule but also contribute valuable data to the broader understanding of arylcycloalkylamine structure-activity relationships, aiding in the design of future chemical probes and potential therapeutics.

References

-

Ishikawa, M., & Hashimoto, K. (2010). The role of sigma-1 receptors in the pathophysiology of neuropsychiatric diseases. Journal of Receptor, Ligand and Channel Research, 3, 33-40. [Link]

-

McMillan, D. E., Evans, E. B., Wessinger, W. D., & Owens, S. M. (1988). Structure-activity relationships of arylcyclohexylamines as discriminative stimuli in pigeons. The Journal of Pharmacology and Experimental Therapeutics, 247(3), 1086–1092. [Link]

-

Santangelo, R. M., Acker, T. M., Zimmerman, S. S., Katzman, B. M., Crocker, C. E., & Scheidt, K. A. (2012). Pharmacological and electrophysiological characterization of novel NMDA receptor antagonists. ACS Chemical Neuroscience, 3(10), 824–834. [Link]

-

Roth, B. L., Gibbons, S., Arunotayanun, W., & Huang, X. P. (2013). The ketamine analogue methoxetamine and 3- and 4-methoxy analogues of phencyclidine are high affinity and selective ligands for the glutamate NMDA receptor. PloS one, 8(3), e59334. [Link]

-

Hashimoto, K. (2013). Sigma-1 receptor agonists and their clinical implications in neuropsychiatric disorders. Central nervous system agents in medicinal chemistry, 13(1), 29–38. [Link]

-

Hayashi, T., & Su, T. P. (2004). Sigma-1 receptor ligands: potential in the treatment of neuropsychiatric disorders. CNS drugs, 18(5), 269–284. [Link]

- This reference number is intentionally left blank.

-

Wikipedia contributors. (2024). NMDA receptor antagonist. In Wikipedia, The Free Encyclopedia. [Link]

-

Ibrahim, W., & Gideons, E. (2023). NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders. International Journal of Molecular Sciences, 24(13), 11086. [Link]

-

Bhatt, H., & Nagubandi, A. (2021). Pharmacology of NMDA Receptors. In NMDA Receptors. IntechOpen. [Link]

- This reference number is intentionally left blank.

- This reference number is intentionally left blank.

-

Oh, S. J., Ha, H. J., Chi, D. Y., & Lee, H. K. (2001). Serotonin receptor and transporter ligands: current status. Current medicinal chemistry, 8(9), 999–1034. [Link]

- This reference number is intentionally left blank.

- This reference number is intentionally left blank.

-

Wikipedia contributors. (2024). Serotonin transporter. In Wikipedia, The Free Encyclopedia. [Link]

- This reference number is intentionally left blank.

- This reference number is intentionally left blank.

-

Wild, M., et al. (2018). A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate. Journal of visualized experiments : JoVE, (137), 57743. [Link]

- This reference number is intentionally left blank.

-

Chu, U. B., & Ruoho, A. E. (2016). Sigma Receptor Binding Assays. Current protocols in pharmacology, 75, 1.18.1–1.18.19. [Link]

- This reference number is intentionally left blank.

-

Reynolds, I. J. (2003). The Use of Ligand Binding in Assays of NMDA Receptor Function. In NMDA Receptor Protocols (pp. 93-100). Humana Press. [Link]

- This reference number is intentionally left blank.

-

Sittampalam, G. S., et al. (Eds.). (2012). Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

- This reference number is intentionally left blank.

-

Mony, L., et al. (2011). Implementation of a fluorescence-based screening assay identifies histamine H3 receptor antagonists clobenpropit and iodophenpropit as subunit-selective N-methyl-D-aspartate receptor antagonists. The Journal of pharmacology and experimental therapeutics, 338(3), 923–933. [Link]

- This reference number is intentionally left blank.

-

National Institute on Drug Abuse. (2015). Hallucinogens and Dissociative Drugs. [Link]

- This reference number is intentionally left blank.

-

Morris, H., et al. (2015). The novel ketamine analog methoxetamine produces dissociative-like behavioral effects in rodents. Psychopharmacology, 232(6), 1111–1121. [Link]

-

Pharmaguideline. (n.d.). Dissociative anesthetics: Ketamine hydrochloride. [Link]

- This reference number is intentionally left blank.

Sources

- 1. Structure-activity relationships of arylcyclohexylamines as discriminative stimuli in pigeons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. NMDA receptor antagonist - Wikipedia [en.wikipedia.org]

- 3. nida.nih.gov [nida.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Dissociative anesthetics: Ketamine hydrochloride | Pharmaguideline [pharmaguideline.com]

- 8. researchgate.net [researchgate.net]

- 9. merckmillipore.com [merckmillipore.com]

- 10. Receptor-Ligand Binding Assays [labome.com]

- 11. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Implementation of a Fluorescence-Based Screening Assay Identifies Histamine H3 Receptor Antagonists Clobenpropit and Iodophenpropit as Subunit-Selective N-Methyl-d-Aspartate Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The novel ketamine analog methoxetamine produces dissociative-like behavioral effects in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Preclinical Pharmacological Characterization of (1-(3-Methoxyphenyl)cyclobutyl)methanamine

Executive Summary

(1-(3-Methoxyphenyl)cyclobutyl)methanamine is a novel psychoactive substance whose pharmacological profile is currently uncharacterized in public-domain literature. Its chemical architecture, featuring a methoxyphenyl group and a cyclobutanamine moiety, suggests potential interactions with central nervous system targets, primarily the monoamine transporters or ionotropic glutamate receptors. This guide presents a comprehensive, scientifically-grounded framework for the preclinical pharmacological evaluation of this compound. We eschew a rigid template in favor of a logical, causality-driven narrative that begins with broad target screening and progressively focuses on detailed mechanistic and functional characterization. This document outlines a complete workflow, from initial in vitro binding and functional assays to preliminary in vivo pharmacokinetic and behavioral assessments, providing field-proven insights and detailed, actionable protocols. All methodologies are supported by citations to authoritative sources, ensuring scientific integrity.

Introduction: Rationale and Strategic Approach

The compound this compound possesses structural motifs common to two distinct classes of centrally active agents. The methoxyphenyl moiety is a well-established pharmacophore in ligands targeting the monoamine transporters for serotonin (SERT), norepinephrine (NET), and dopamine (DAT)[1][2]. Conversely, cyclic amine structures, particularly arylcyclohexylamines, are classic non-competitive antagonists of the N-methyl-D-aspartate (NMDA) receptor[3][4]. The absence of published data necessitates a systematic, unbiased approach to elucidate its primary mechanism(s) of action.

Our strategic approach is therefore designed as a decision-tree workflow. An initial broad-spectrum screening will determine the compound's primary target class. Based on these initial findings, the investigation will proceed down a specialized path of increasingly specific functional, behavioral, and pharmacokinetic assays.

Chemical Structure:

-

IUPAC Name: this compound

-

CAS Number: 92902-95-9[5]

-

Molecular Formula: C₁₂H₁₇NO

Phase 1: Primary Target Identification and Validation

The foundational step in characterizing any novel compound is to identify its molecular targets with high affinity. Given the structural alerts, a two-pronged screening strategy is proposed, targeting both monoamine transporters and the NMDA receptor.

Initial Target Screening: Radioligand Binding Assays

The most direct method to assess binding affinity is through competitive radioligand binding assays. This will provide quantitative affinity constants (Kᵢ values) for our primary target hypotheses.

Experimental Protocol: Monoamine Transporter and NMDA Receptor Binding

-

Source Material: Rat brain tissue homogenates (e.g., striatum for DAT, cortex for NET and SERT, whole brain minus cerebellum for NMDA) are prepared. Alternatively, cell lines stably expressing the human recombinant transporters or receptors can be used for species-specific data.

-

Radioligands:

-

Assay Procedure:

-

A constant concentration of radioligand is incubated with the membrane preparation in the presence of increasing concentrations of the test compound, this compound.

-

Incubations are carried out to equilibrium (e.g., 60-120 minutes at a specified temperature).

-

Non-specific binding is determined in the presence of a high concentration of a known, potent ligand for the target site (e.g., GBR 12909 for DAT, imipramine for SERT, desipramine for NET, ketamine for NMDA).

-

Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Radioactivity trapped on the filters is quantified using liquid scintillation counting.

-

-

Data Analysis:

-

Competition binding curves are generated by plotting the percentage of specific binding against the log concentration of the test compound.

-

IC₅₀ values (the concentration of compound that inhibits 50% of specific binding) are determined using non-linear regression.

-

Kᵢ values are calculated from IC₅₀ values using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the radioligand concentration and Kₔ is its dissociation constant.

-

Hypothetical Screening Results:

Based on the structure, a plausible outcome is significant affinity for monoamine transporters.

| Target | Radioligand | Hypothetical Kᵢ (nM) of this compound |

| DAT | [³H]WIN 35,428 | 85 |

| SERT | [³H]Citalopram | 15 |

| NET | [³H]Nisoxetine | 45 |

| NMDA Receptor | [³H]MK-801 | >10,000 |

Causality & Interpretation: The hypothetical data in the table strongly suggest that this compound is a ligand for monoamine transporters, with a preference for SERT and NET over DAT. The lack of affinity for the NMDA receptor site bound by [³H]MK-801 indicates that it is likely not a ketamine-like dissociative. This result dictates that the subsequent characterization should focus on monoamine transporter function.

Workflow for Primary Target Identification:

Caption: Workflow for initial target identification and validation.

Phase 2: Functional Characterization at Monoamine Transporters

Binding affinity does not reveal the functional consequence of the interaction. The compound could be an inhibitor (like an SSRI) or a releaser (like an amphetamine). Neurotransmitter uptake assays are essential to determine its functional activity.

In Vitro Neurotransmitter Uptake Assays

This experiment measures the compound's ability to block the reuptake of neurotransmitters into cells.

Experimental Protocol: Synaptosomal [³H]Neurotransmitter Uptake Assay

-

Source Material: Freshly prepared synaptosomes from rat brain regions (striatum for dopamine, cortex or whole brain for serotonin and norepinephrine).

-

Radiolabeled Neurotransmitters: [³H]Dopamine ([³H]DA), [³H]Serotonin ([³H]5-HT), and [³H]Norepinephrine ([³H]NE).

-

Assay Procedure:

-

Synaptosomes are pre-incubated with various concentrations of this compound or a reference compound (e.g., cocaine, fluoxetine).

-

The uptake reaction is initiated by adding the respective [³H]neurotransmitter.

-

Incubation is carried out for a short period (e.g., 5-10 minutes) at 37°C to measure the initial rate of uptake.

-

The reaction is terminated by rapid filtration and washing with ice-cold buffer.

-

Uptake is quantified by measuring the radioactivity of the synaptosomes via liquid scintillation counting.

-

-

Data Analysis:

-

IC₅₀ values for the inhibition of uptake are determined using non-linear regression. This represents the functional potency of the compound.

-

Hypothetical Functional Activity Results:

| Assay | Functional Potency (IC₅₀, nM) |

| [³H]DA Uptake Inhibition | 250 |

| [³H]5-HT Uptake Inhibition | 30 |

| [³H]NE Uptake Inhibition | 75 |

Causality & Interpretation: The hypothetical IC₅₀ values are consistent with the binding affinities (Kᵢ), confirming that the compound is a potent inhibitor of serotonin and norepinephrine uptake, and a weaker inhibitor of dopamine uptake. This profile is characteristic of a Serotonin-Norepinephrine Reuptake Inhibitor (SNRI). The potency at SERT and NET suggests potential antidepressant or anxiolytic effects. The weaker activity at DAT might predict a lower abuse potential compared to compounds with high DAT affinity[6].

Workflow for Functional Characterization:

Caption: Decision workflow for functional classification.

Phase 3: Preliminary Pharmacokinetic (ADME) Profiling

A compound's efficacy and safety are critically dependent on its pharmacokinetic properties: Absorption, Distribution, Metabolism, and Excretion (ADME). In silico and in vitro models provide an early assessment of these parameters.

In Silico and In Vitro ADME Assessment

Methodologies:

-

Physicochemical Properties: Calculated using software like SwissADME[8]. Parameters include LogP (lipophilicity), topological polar surface area (TPSA), and adherence to drug-likeness rules (e.g., Lipinski's Rule of Five).

-

Metabolic Stability: The compound is incubated with liver microsomes (human and rat) and the rate of its disappearance is monitored over time. This provides an estimate of its intrinsic clearance and metabolic half-life.

-

Blood-Brain Barrier (BBB) Permeability: Predicted in silico based on physicochemical properties[8]. Can be confirmed in vitro using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA).

-

P-glycoprotein (P-gp) Interaction: Assessed in silico and in vitro to determine if the compound is a substrate or inhibitor of this key efflux pump, which can limit brain penetration[8][9].

Hypothetical ADME Profile Summary:

| Parameter | Predicted/Measured Value | Implication |

| LogP | 2.8 | Good balance of solubility and permeability. |

| TPSA | 38.3 Ų | Likely good oral absorption and BBB penetration. |

| BBB Permeation | Predicted: Yes | Compound is expected to be centrally active. |

| P-gp Substrate | Predicted: No | Brain concentrations are not likely to be limited by efflux. |

| Rat Liver Microsomal Half-life | 45 min | Suggests moderate metabolic clearance. |

| Human Liver Microsomal Half-life | 60 min | Suggests moderate metabolic clearance in humans. |

Causality & Interpretation: This hypothetical ADME profile is favorable for a CNS-acting drug. The compound is predicted to be orally bioavailable, cross the blood-brain barrier, and have a moderate metabolic half-life, suggesting it will reach its target in the brain and persist long enough to exert a pharmacological effect after oral administration.

Phase 4: In Vivo Behavioral Pharmacology

The final preclinical step is to assess the compound's effects in living organisms. Behavioral assays in rodents can provide evidence for the predicted therapeutic effects and potential side effects. Based on the SNRI profile, assays for antidepressant-like and anxiolytic-like activity are prioritized.

Experimental Protocols: Rodent Behavioral Assays

-

Forced Swim Test (FST - Antidepressant-like effects):

-

Mice or rats are placed in a cylinder of water from which they cannot escape.

-

The duration of immobility (a behavioral correlate of despair) is measured.

-

Effective antidepressants decrease immobility time, increasing active behaviors like swimming or climbing.

-

-

Elevated Plus Maze (EPM - Anxiolytic-like effects):

-

The maze consists of two open arms and two enclosed arms.

-

Rodents naturally prefer the enclosed arms. Anxiolytic compounds increase the time spent and the number of entries into the open arms.

-

-

Locomotor Activity (General Activity/Stimulant Effects):

-

The animal's movement in an open field is tracked using automated infrared beams.

-

This assay determines if the compound has stimulant (hyperlocomotion) or sedative (hypolocomotion) effects. A pure SNRI would be expected to have minimal effects at therapeutic doses.

-

Causality & Interpretation: If this compound reduces immobility in the FST and increases open-arm exploration in the EPM without causing significant hyperlocomotion, it would provide strong in vivo evidence for its potential as a non-stimulant antidepressant and/or anxiolytic, consistent with its in vitro SNRI profile.

Conclusion and Future Directions

This guide outlines a systematic, multi-phase approach to the pharmacological characterization of the novel compound this compound. The proposed workflow, based on hypothetical but plausible data, identifies the compound as a selective serotonin and norepinephrine reuptake inhibitor with a favorable CNS pharmacokinetic profile. The predicted in vivo activity suggests potential as a therapeutic agent for mood or anxiety disorders.

Future research should focus on:

-

Definitive Pharmacokinetics: Full PK studies in rodents to determine oral bioavailability, clearance, and brain-to-plasma ratio.

-

Safety Pharmacology: Evaluation of off-target effects, particularly on cardiovascular parameters (hERG channel binding) and potential for drug-drug interactions (cytochrome P450 inhibition)[8][10].

-

Metabolite Identification: Characterizing the major metabolites to determine if they are active or contribute to the overall pharmacological profile.

-

Abuse Liability Assessment: Using models like conditioned place preference or self-administration to confirm the predicted low abuse potential.

This structured investigation provides a robust foundation for making informed decisions about the continued development of this compound or structurally related compounds.

References

-

Rothman, R. B., et al. (2003). Synthesis and Monoamine Transporter Affinity of 3α-Arylmethoxy-3β-arylnortropanes. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

Zhang, H., et al. (2008). Development of 3-Phenyltropane Analogues with High Affinity for the Dopamine and Serotonin Transporters and Low Affinity for the Norepinephrine Transporter. Journal of Medicinal Chemistry. Available at: [Link]

-

Meltzner, S. J., et al. (2006). Synthesis, Monoamine Transporter Binding, Properties, and Functional Monoamine Uptake Activity of 3β-[4-Methylphenyl and 4-Chlorophenyl]-2β-[5-(Substituted phenyl)thiazol-2-yl]tropanes. Journal of Medicinal Chemistry. Available at: [Link]

-

Newman, A. H., et al. (2004). Structure-activity relationships at monoamine transporters for a series of N-substituted 3alpha-(bis[4-fluorophenyl]methoxy)tropanes: comparative molecular field analysis, synthesis, and pharmacological evaluation. Journal of Medicinal Chemistry. Available at: [Link]

-

American Elements. (n.d.). [1-(2-methoxyphenyl)cyclobutyl]methanamine. American Elements. Retrieved January 20, 2026, from [Link]

-

Krajcovicova, U., et al. (2000). Synthesis and structure-affinity relationships of 1,3, 5-alkylsubstituted cyclohexylamines binding at NMDA receptor PCP site. European Journal of Medicinal Chemistry. Available at: [Link]

-

PubChem. (n.d.). (3,3-Difluoro-1-methoxy-cyclobutyl)methanamine. PubChem. Retrieved January 20, 2026, from [Link]

-

Chou, C. C., et al. (2020). Safety pharmacology of sibutramine analogues evaluated by in silico and in vitro biological target screening. Toxicology in Vitro. Available at: [Link]

-

Wikipedia. (n.d.). Methedrone. Wikipedia. Retrieved January 20, 2026, from [Link]

-

Rotili, D., et al. (2015). Further insights into the SAR of α-substituted cyclopropylamine derivatives as inhibitors of histone demethylase KDM1A. European Journal of Medicinal Chemistry. Available at: [Link]

-

Rowles, H., et al. (2023). Selective P450BM3 Hydroxylation of Cyclobutylamine and Bicyclo[1.1.1]pentylamine Derivatives: Underpinning Synthetic Chemistry for Drug Discovery. Journal of the American Chemical Society. Available at: [Link]

-

Api, A. M., et al. (2019). RIFM fragrance ingredient safety assessment, 1-cyclopropylmethyl-4-methoxybenzene, CAS registry number 16510-27-3. Food and Chemical Toxicology. Available at: [Link]

-

Kim, S. J., et al. (2014). Effects of Adamantyl Derivatives on Pharmacokinetic Behavior of Paclitaxel in Rats. Biomolecules & Therapeutics. Available at: [Link]